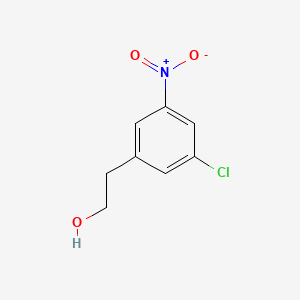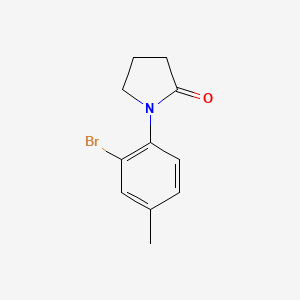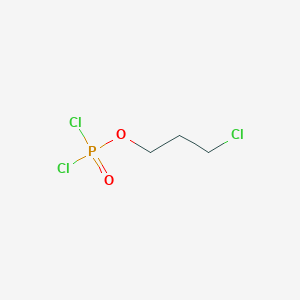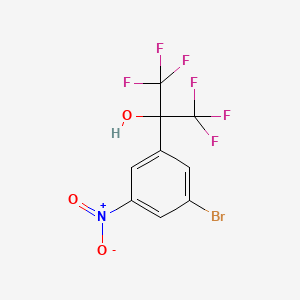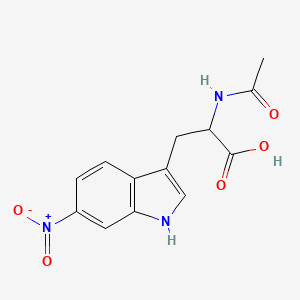
Nalpha-Acetyl-6-nitro-DL-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Acetyl-6-nitro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group at the alpha position and a nitro group at the 6th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-6-nitro-DL-tryptophan typically involves the acetylation of DL-tryptophan followed by nitration. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Acetyl-6-nitro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include amino derivatives, deacetylated compounds, and various substituted tryptophan derivatives.
Aplicaciones Científicas De Investigación
Nalpha-Acetyl-6-nitro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Nalpha-Acetyl-6-nitro-DL-tryptophan involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group influences the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, including those involved in neurotransmitter synthesis and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-Acetyl-DL-tryptophan: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-DL-tryptophan: Lacks the acetyl group, affecting its solubility and cellular uptake.
DL-Tryptophan: The parent compound, which lacks both the acetyl and nitro groups.
Uniqueness
Nalpha-Acetyl-6-nitro-DL-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and cellular uptake, while the nitro group provides additional reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H13N3O5 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2-acetamido-3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-5-9(16(20)21)2-3-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
WBPJKEYZMQDFMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)




![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)
